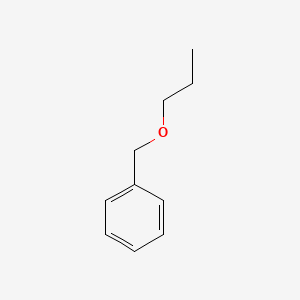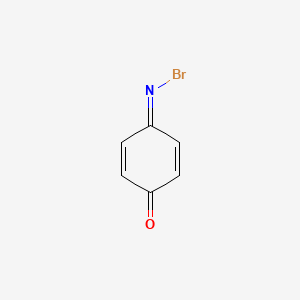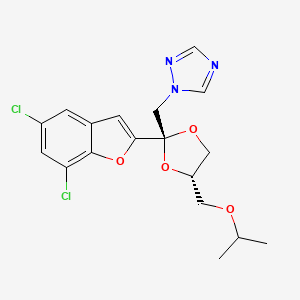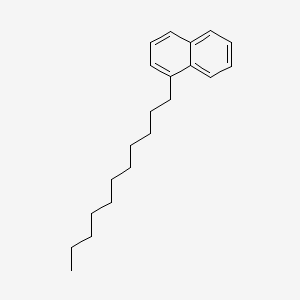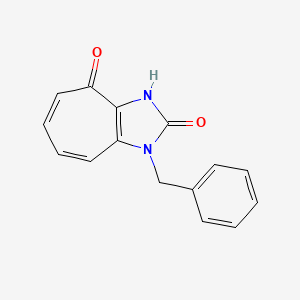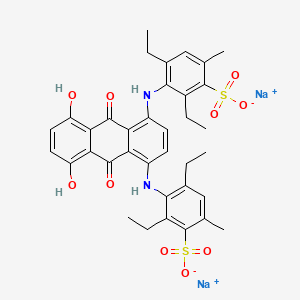
Benzenesulfonic acid, 3,3'-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4-diethyl-6-methyl-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 3,3’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4-diethyl-6-methyl-, disodium salt) is a complex organic compound with significant industrial and scientific applications. It is known for its unique structural properties and reactivity, making it a valuable compound in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3,3’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4-diethyl-6-methyl-, disodium salt) involves multiple steps, including the sulfonation of benzene derivatives and subsequent reactions to introduce the anthracenediyl and diimino groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation processes, followed by purification steps to isolate the final product. The use of advanced techniques such as chromatography and crystallization is common to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 3,3’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4-diethyl-6-methyl-, disodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions often involve specific solvents and controlled temperatures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include various sulfonic acid and sulfonamide derivatives, which have applications in different chemical processes and industries .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 3,3’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4-diethyl-6-methyl-, disodium salt) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Benzenesulfonic acid, 3,3’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4-diethyl-6-methyl-, disodium salt) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid used in various chemical processes.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with structural similarities.
Acid Blue 80: A related compound used in dye production.
Uniqueness
Benzenesulfonic acid, 3,3’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4-diethyl-6-methyl-, disodium salt) stands out due to its complex structure and multifunctional properties, making it suitable for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
72749-82-7 |
|---|---|
Molekularformel |
C36H36N2Na2O10S2 |
Molekulargewicht |
766.8 g/mol |
IUPAC-Name |
disodium;3-[[4-(2,6-diethyl-4-methyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-2,4-diethyl-6-methylbenzenesulfonate |
InChI |
InChI=1S/C36H38N2O10S2.2Na/c1-7-19-15-17(5)35(49(43,44)45)21(9-3)31(19)37-23-11-12-24(28-27(23)33(41)29-25(39)13-14-26(40)30(29)34(28)42)38-32-20(8-2)16-18(6)36(22(32)10-4)50(46,47)48;;/h11-16,37-40H,7-10H2,1-6H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |
InChI-Schlüssel |
ZEKXVMQOCPURJH-UHFFFAOYSA-L |
Kanonische SMILES |
CCC1=C(C(=C(C(=C1)C)S(=O)(=O)[O-])CC)NC2=C3C(=C(C=C2)NC4=C(C=C(C(=C4CC)S(=O)(=O)[O-])C)CC)C(=O)C5=C(C=CC(=C5C3=O)O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid](/img/structure/B13780483.png)
![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)
![[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13780513.png)




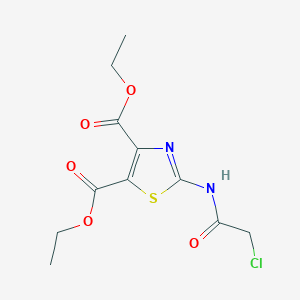
![[(5-Chlorofuran-2-yl)methylidene]propanedinitrile](/img/structure/B13780575.png)
